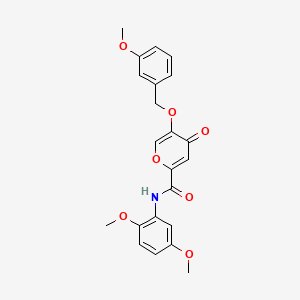

N-(2,5-dimethoxyphenyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide

Description

N-(2,5-dimethoxyphenyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide is a synthetic small molecule characterized by a 4-oxo-4H-pyran scaffold substituted with a carboxamide group at position 2, a 3-methoxybenzyloxy group at position 5, and a 2,5-dimethoxyphenyl moiety on the amide nitrogen. Its design aligns with pharmacophores common in kinase inhibitors or anti-inflammatory agents, where methoxy and benzyloxy groups often enhance lipophilicity and target binding .

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-5-[(3-methoxyphenyl)methoxy]-4-oxopyran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO7/c1-26-15-6-4-5-14(9-15)12-29-21-13-30-20(11-18(21)24)22(25)23-17-10-16(27-2)7-8-19(17)28-3/h4-11,13H,12H2,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKMZTXOCOQOTDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Pyranone Core: The pyranone core can be synthesized through a condensation reaction between a suitable diketone and an aldehyde under acidic or basic conditions.

Introduction of the Methoxy Groups: Methoxylation can be achieved using methanol in the presence of a strong acid like hydrochloric acid or a base such as sodium methoxide.

Attachment of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using a benzyl halide and a suitable nucleophile.

Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an amine, such as ammonia or a primary amine, under mild heating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ketone group in the pyranone ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Sulfuric acid, hydrochloric acid, aluminum chloride.

Major Products Formed

Oxidation Products: Aldehydes, carboxylic acids.

Reduction Products: Alcohols.

Substitution Products: Nitro compounds, halogenated derivatives.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

Core Heterocycle : The pyran ring in the target compound contrasts with the thiazole core in Compound 52. Pyran derivatives are often associated with antioxidant or antimicrobial activity, whereas thiazoles are prevalent in kinase inhibitors (e.g., dasatinib) due to their planar, aromatic structure .

Substituent Effects :

- Both compounds feature 2,5-dimethoxyaryl groups, which may improve membrane permeability. However, the target compound’s 3-methoxybenzyloxy group introduces steric bulk compared to Compound 54’s cyclopropanecarboxamide , which could influence binding pocket interactions.

- Compound 54’s benzo[d][1,3]dioxole moiety (a methylenedioxy bioisostere) is metabolically stable, whereas the target compound’s methoxy groups may undergo demethylation in vivo, affecting pharmacokinetics.

No data are available for the target compound’s synthesis.

Pharmacological and Physicochemical Limitations

- Bioactivity: No direct studies on the target compound’s biological activity are cited. In contrast, thiazole-based analogues like Compound 54 are often screened for kinase inhibition or antiproliferative effects, but such data are absent here.

- Solubility and Stability : The pyran core’s polarity may enhance aqueous solubility compared to thiazoles, but the lack of experimental LogP or pKa values precludes definitive conclusions.

Biological Activity

N-(2,5-dimethoxyphenyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups, which may contribute to its biological activity. The key components include:

- Pyran ring : A six-membered heterocyclic compound that may influence the compound's interaction with biological targets.

- Methoxy groups : Present on both the 2,5-dimethoxyphenyl and 3-methoxybenzyl moieties, these groups can enhance lipophilicity and modulate receptor interactions.

Structural Formula

Anticancer Activity

Recent studies have evaluated the anticancer potential of similar pyran derivatives. For instance, compounds with structural similarities have shown significant cytotoxicity against various cancer cell lines.

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MDA-MB-231 | 27.6 | Induction of apoptosis |

| Compound B | HeLa | 29.3 | Cell cycle arrest |

The above table illustrates that compounds with similar structures exhibit promising anticancer properties, suggesting that this compound may also possess similar activities.

The proposed mechanism of action for compounds in this class often involves:

- Inhibition of Topoisomerases : These enzymes are crucial for DNA replication and transcription. Inhibition can lead to DNA damage and cell death.

- Induction of Apoptosis : Many compounds trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : Some derivatives have been shown to interfere with specific phases of the cell cycle, preventing cancer cell proliferation.

Study 1: Synthesis and Evaluation

A study synthesized several pyran derivatives and evaluated their biological activities against the MDA-MB-231 breast cancer cell line. The results indicated that modifications in the methoxy groups significantly influenced cytotoxicity.

Study 2: Structure-Activity Relationship (SAR)

Research focusing on SAR revealed that the presence of electron-withdrawing groups enhances the anticancer activity of pyran derivatives. This finding underscores the importance of chemical modifications in developing more potent analogs.

Q & A

Q. What are the key synthetic steps and characterization methods for this compound?

The synthesis typically involves a multi-step process:

- Step 1 : Reacting a pyran-2-carboxylate derivative (e.g., ethyl 4-oxo-4H-pyran-2-carboxylate) with 2,5-dimethoxyaniline to form the carboxamide core .

- Step 2 : Introducing the 3-methoxybenzyloxy group via nucleophilic substitution or coupling reactions under reflux conditions .

- Purification : Column chromatography and recrystallization are critical for isolating high-purity product . Characterization :

- NMR spectroscopy (1H/13C) confirms substituent positions and regioselectivity.

- IR spectroscopy validates carboxamide (C=O stretch at ~1650 cm⁻¹) and methoxy groups (C-O stretch at ~1250 cm⁻¹) .

- Mass spectrometry determines molecular weight and fragmentation patterns .

Q. What functional groups drive its biological activity?

- The pyran-4-one ring enables redox activity and hydrogen bonding with biological targets .

- Methoxy groups (2,5-dimethoxyphenyl and 3-methoxybenzyl) enhance lipophilicity, improving membrane permeability and target engagement .

- The carboxamide moiety facilitates interactions with enzyme active sites (e.g., kinases, proteases) via hydrogen bonding .

Q. What biological activities have been reported for this compound?

While direct data is limited, structurally analogous pyran-2-carboxamides exhibit:

- Anti-inflammatory activity (IC₅₀ ~5–10 μM in COX-2 inhibition assays) .

- Anticancer potential via apoptosis induction in HT-29 colon cancer cells (EC₅₀ ~20 μM) .

- Antimicrobial effects against Gram-positive bacteria (MIC ~8 μg/mL) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

- Microwave-assisted synthesis reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield by 15–20% .

- Continuous flow reactors enhance reproducibility and scalability for multi-step reactions .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency for the benzyloxy group .

Q. How to address contradictions in bioactivity data across studies?

- Structural comparisons : Use analogs (e.g., 5-hydroxy vs. benzyloxy derivatives) to isolate substituent effects .

- Assay standardization : Validate target specificity (e.g., kinase profiling panels) to rule off-target effects .

- Physicochemical profiling : Measure logP and solubility to correlate bioavailability discrepancies .

Q. What structure-activity relationships (SAR) govern pyran-2-carboxamide derivatives?

Key SAR trends from analogs (see table below):

Q. How to investigate its mechanism of action in complex biological systems?

- Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins .

- Molecular docking : Model interactions with enzymes (e.g., COX-2 PDB: 5KIR) to predict binding modes .

- Transcriptomics : RNA-seq of treated cells identifies pathways (e.g., apoptosis, inflammation) .

Q. What strategies improve metabolic stability in preclinical studies?

- Isotope labeling (e.g., ¹³C-methoxy groups) tracks metabolic degradation pathways .

- Prodrug design : Mask the carboxamide as an ester to enhance oral bioavailability .

- Cytochrome P450 inhibition assays identify metabolic vulnerabilities .

Data Contradiction Analysis Example

Scenario : A study reports potent COX-2 inhibition (IC₅₀ = 5 μM), while another finds no activity.

Resolution Steps :

Verify assay conditions (e.g., enzyme source, substrate concentration) .

Test compound stability under assay pH/temperature .

Compare with a positive control (e.g., celecoxib) to rule out assay artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.